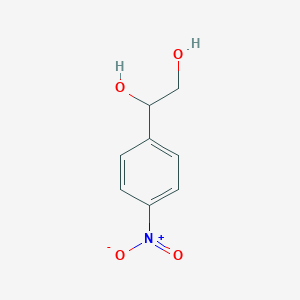

1-(4-Nitrophenyl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJHBFHEOQUUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399497 | |

| Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88057-19-6 | |

| Record name | 1-(4-nitrophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Substituted Ethane 1,2 Diols in Contemporary Organic Chemistry Research

Aryl-substituted ethane-1,2-diols, a class of organic compounds characterized by a 1,2-ethanediol (B42446) backbone attached to an aromatic ring system, are of considerable interest in modern organic chemistry. These structures, also known as glycols, serve as versatile building blocks and intermediates in the synthesis of more complex molecules. wikipedia.org Their utility stems from the two hydroxyl (-OH) groups, which can be chemically modified in various ways, and the properties imparted by the aryl substituent.

The presence of the aryl group can influence the reactivity of the hydroxyl groups and introduce specific electronic and steric properties to the molecule. This makes aryl-substituted ethane-1,2-diols valuable in the development of new synthetic methodologies, including asymmetric synthesis where the creation of specific stereoisomers is crucial. nih.gov For instance, they are pivotal in creating chiral ligands for metal-catalyzed reactions, which are essential for producing enantiomerically pure compounds, a critical aspect in pharmaceutical and materials science.

Overview of Key Research Domains Pertaining to 1 4 Nitrophenyl Ethane 1,2 Diol

The specific compound, 1-(4-nitrophenyl)ethane-1,2-diol, has garnered attention in several research areas due to the presence of the nitro group on the phenyl ring. This electron-withdrawing group significantly influences the compound's chemical properties and reactivity.

One key research domain is its use as a synthetic intermediate. The nitro group can be readily reduced to an amino group, providing a pathway to a variety of other functionalized molecules, such as (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, which is used in the synthesis of other complex molecules. chemicalbook.com Furthermore, the diol functionality allows for reactions such as esterification, etherification, and oxidation, expanding its synthetic utility.

The compound and its derivatives are also investigated for their potential biological interactions. For example, it has been noted in the context of interactions with Candida parapsilosis, where it may inhibit cellular growth. cymitquimica.com Additionally, research has explored its role as a component in more complex structures with potential applications in areas like photodynamic therapy, where light-activated compounds are used to treat various medical conditions. wikipedia.org

Methodological Frameworks for Comprehensive Investigation of the Chemical Compound

Stereoselective Synthesis of this compound

The creation of specific stereoisomers of this compound is paramount for its potential use in asymmetric synthesis and other specialized chemical fields. The primary precursor for these stereoselective transformations is 2-hydroxy-1-(4-nitrophenyl)ethan-1-one, a prochiral ketone. The challenge lies in the selective reduction of the ketone functionality while preserving the nitro group and controlling the stereochemistry at the newly formed chiral center.

Organocatalytic Asymmetric Reduction Pathways

Organocatalysis offers a metal-free approach to the asymmetric reduction of ketones. This field has seen significant advancements, with small organic molecules, often derived from natural sources like amino acids, catalyzing enantioselective transformations. For the reduction of α-hydroxy ketones such as 2-hydroxy-1-(4-nitrophenyl)ethan-1-one, proline and its derivatives are often explored as catalysts. These catalysts can activate the ketone and facilitate the transfer of a hydride from a stoichiometric reducing agent, such as a Hantzsch ester, in a stereocontrolled manner. The bifunctional nature of some organocatalysts, possessing both a Lewis basic site (e.g., an amine) and a Brønsted acidic site, can be crucial in orienting the substrate for a highly selective reduction. While general principles of organocatalytic reduction are well-established, specific data on the application of these methods to 2-hydroxy-1-(4-nitrophenyl)ethan-1-one remains limited in publicly available literature.

Biocatalytic Transformations Utilizing Enzymatic Systems

The use of enzymes for the synthesis of chiral compounds is a powerful tool in green chemistry, offering high selectivity under mild conditions. Ketoreductases (KREDs) are a class of enzymes that are particularly adept at the stereoselective reduction of ketones to alcohols. These enzymes, often found in microorganisms such as yeast and bacteria, can exhibit high enantioselectivity.

For instance, baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst that has been used for the asymmetric reduction of a variety of ketones. Studies on similar acetophenone (B1666503) derivatives have shown that baker's yeast can produce the corresponding (R)-alcohols with good yields and moderate to high enantiomeric excess. The reduction of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one using baker's yeast, potentially in combination with additives to enhance selectivity, represents a viable pathway.

Furthermore, isolated and purified ketoreductases from various microbial sources, such as Rhodococcus erythropolis, offer the potential for even higher selectivity and predictability. These enzymes often require a cofactor, such as NADPH, which needs to be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase and glucose) to make the process economically feasible on a larger scale.

Table 1: Hypothetical Biocatalytic Reduction of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one (Note: The following data is illustrative and based on typical results for similar substrates, as specific literature data for this exact transformation is not readily available.)

| Biocatalyst | Co-substrate/Cofactor Regeneration | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | (R) | >80 | ~70 |

| Ketoreductase from Rhodococcus erythropolis | GDH/Glucose for NADPH regeneration | (S) or (R) | High | >95 |

Transition Metal-Catalyzed Asymmetric Hydrogenation Reactions

Transition metal catalysis, particularly with noble metals like ruthenium, rhodium, and iridium, is a highly efficient method for asymmetric hydrogenation. Chiral ligands coordinated to the metal center are responsible for inducing enantioselectivity. The challenge in the hydrogenation of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one lies in achieving chemoselectivity, meaning the selective reduction of the ketone in the presence of the reducible nitro group.

Catalyst systems based on iron, a more abundant and less toxic metal, are emerging as "greener" alternatives to precious metal catalysts for the asymmetric transfer hydrogenation of ketones. These reactions typically use a hydrogen source like isopropanol (B130326) or formic acid. The catalyst's design, including the chiral ligand and the metal's oxidation state, is critical for both high activity and enantioselectivity. While the asymmetric hydrogenation of a wide range of ketones has been successfully demonstrated, specific applications to 2-hydroxy-1-(4-nitrophenyl)ethan-1-one with detailed performance data are not extensively documented.

Chemoenzymatic and Other Enantioselective Reductions

Chemoenzymatic strategies combine chemical and enzymatic steps to achieve a desired transformation that might be difficult to accomplish by either method alone. For the synthesis of enantiopure this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of the diol. This would entail the selective acylation of one enantiomer by a lipase, allowing for the separation of the acylated and unreacted enantiomers.

Another approach is the deracemization of a racemic mixture of the diol, which involves the oxidation of one enantiomer to the corresponding ketone, followed by the enantioselective reduction of the ketone back to the desired enantiomer of the diol.

General Synthetic Routes to this compound

Reduction of Nitro-Substituted Carbonyl Precursors

The most straightforward and common general synthetic route to this compound involves the reduction of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-nitrophenyl)ethan-1-one. This precursor is commercially available or can be synthesized through various methods. The key to this approach is the choice of reducing agent to selectively reduce the ketone functionality without affecting the nitro group.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are often suitable for this transformation under controlled conditions. The solvent system and temperature can influence the selectivity and yield of the reaction. For instance, performing the reduction at low temperatures can help to minimize side reactions.

Table 2: Reduction of 2-hydroxy-1-(4-nitrophenyl)ethan-1-one to Racemic this compound (Note: The following data is illustrative of typical non-stereoselective reductions.)

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 to 25 | Good to High |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether/THF | -78 to 0 | High (potential for nitro group reduction) |

It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the nitro group, leading to the formation of 1-(4-aminophenyl)ethane-1,2-diol. Therefore, milder and more selective reagents are preferred for the synthesis of the target compound.

Oxidation Reactions for Diol Formation

The synthesis of this compound is frequently accomplished via the dihydroxylation of its corresponding alkene, 4-nitrostyrene. This transformation involves the addition of two hydroxyl groups across the double bond. Several key methods are employed for this purpose, differing in stereoselectivity, reagents, and catalytic systems.

Syn-Dihydroxylation: This approach yields a diol where both hydroxyl groups are on the same face of the original alkene plane.

Osmium Tetroxide (OsO₄): A highly reliable and efficient method for syn-dihydroxylation involves OsO₄. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted [3+2] cycloaddition to form a cyclic osmate ester, which is then hydrolyzed to give the cis-diol. wikipedia.orgyoutube.com Due to its toxicity and expense, OsO₄ is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) (K₃Fe(CN)₆). wikipedia.orgwikipedia.org

Potassium Permanganate (KMnO₄): Under cold, dilute, and alkaline conditions, KMnO₄ can also achieve syn-dihydroxylation of alkenes. However, controlling the reaction to prevent over-oxidation and cleavage of the diol can be challenging. masterorganicchemistry.com

Asymmetric Dihydroxylation: For the synthesis of enantiomerically pure this compound, the Sharpless Asymmetric Dihydroxylation is the preeminent method. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation.

AD-mix-α: Contains the ligand (DHQ)₂PHAL and delivers the hydroxyl groups to the α-face of the alkene.

AD-mix-β: Contains the ligand (DHQD)₂PHAL and delivers the hydroxyl groups to the β-face of the alkene.

These commercially available reagent mixtures also contain the co-oxidant (K₃Fe(CN)₆) and a base (K₂CO₃), simplifying the experimental procedure. youtube.com This method is highly valued for its predictability and high enantioselectivities across a wide range of alkenes, including substituted styrenes. wikipedia.org

Anti-Dihydroxylation: This pathway produces a diol with hydroxyl groups on opposite faces. A common two-step procedure involves:

Epoxidation: The alkene is first converted to an epoxide, for instance using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Ring-Opening: The epoxide is then opened via an Sₙ2 attack with water or hydroxide (B78521) under acidic or basic conditions, resulting in the trans-diol. youtube.com

Table 1: Comparison of Dihydroxylation Methods for 4-Nitrostyrene

| Method | Reagents | Stereochemistry | Key Features |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | Syn | Good for general syn-diol synthesis. wikipedia.org |

| Sharpless Dihydroxylation | cat. OsO₄, Chiral Ligand, K₃Fe(CN)₆ (AD-mix) | Enantioselective Syn | Produces chiral diols with high enantiomeric purity. wikipedia.org |

| Permanganate Oxidation | Cold, dilute, basic KMnO₄ | Syn | Inexpensive but can lead to over-oxidation. masterorganicchemistry.com |

| Epoxidation/Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti | Two-step process for anti-diols. youtube.com |

Multi-Component Reactions and Cascade Processes

Modern synthetic chemistry emphasizes efficiency through reactions where multiple bonds are formed in a single operation. Multi-component reactions (MCRs) and cascade processes offer elegant pathways to complex molecules like derivatives of this compound.

A cascade reaction , also known as a tandem or domino reaction, is a process where the product of an initial reaction becomes the substrate for a subsequent reaction in the same pot, without the isolation of intermediates. For the synthesis of 1-aryl-1,2-diols, a potential cascade could involve:

Palladium-Catalyzed Asymmetric Hydrosilylation: Starting from an arylacetylene (e.g., 4-nitrophenylacetylene), a double hydrosilylation using trichlorosilane (B8805176) can be catalyzed first by platinum and then by a chiral palladium complex. nih.gov

Oxidation: The resulting 1,2-bis(silyl)-1-arylethane intermediate is then oxidized in the same pot (e.g., with hydrogen peroxide) to yield the final 1-aryl-1,2-diol with high enantiomeric purity. nih.gov

Enzymatic cascades represent a powerful biocatalytic approach. The synthesis of vicinal diols can be achieved using a two-step enzymatic process:

Ligation: A lyase enzyme catalyzes the C-C bond formation between two aldehyde molecules.

Reduction: An oxidoreductase enzyme then reduces the resulting keto group to a hydroxyl group, forming the second stereocenter.

This method allows for the synthesis of all possible stereoisomers of various vicinal diols with high purity under mild, aqueous conditions. researchgate.net

Multi-component reactions (MCRs) involve three or more starting materials reacting in a one-pot synthesis to form a product that contains portions of all reactants. While a direct MCR to form this compound is not common, the underlying principle is used to create more complex structures. For instance, a three-component reaction of a 1,2-diol, a urea, and an oxidant can lead to the formation of cyclic imidazolinones, demonstrating the utility of the diol scaffold in MCRs. acs.org

Functionalization Strategies on the this compound Scaffold

The this compound molecule possesses two key functional regions ripe for chemical modification: the aromatic nitro group and the vicinal diol moiety.

Chemical Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily serving as a precursor to the amino group.

Reduction to Amine: The most significant transformation is the reduction of the nitro group to a primary amine (aniline). This conversion dramatically changes the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods exist for this reduction, with chemoselectivity being a key consideration to avoid reacting with the diol functionality.

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Key Features |

| H₂/Pd-C, PtO₂, or Ni | Catalytic hydrogenation; a common and clean method. youtube.com |

| Fe, Sn, or Zn in acid (e.g., HCl) | Classic metal-acid reduction; Fe/HCl is particularly mild and selective. masterorganicchemistry.comyoutube.com |

| SnCl₂ | A mild reducing agent often used for selective reductions. |

| NaBH₄ with catalyst | Can be used for transfer hydrogenation. researchgate.net |

| Polymethylhydrosiloxane (PMHS) | An environmentally friendly hydrogenating agent used with a palladium catalyst. researchgate.net |

The resulting 1-(4-aminophenyl)ethane-1,2-diol is a valuable intermediate. The newly formed amino group can be further functionalized, for example, through conversion to a diazonium salt, which opens pathways to a vast array of other substituents via Sandmeyer or related reactions. The amine can also be protected, for instance as an amide, to moderate its high reactivity in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Derivatization of the Vicinal Diol Moiety

The two adjacent hydroxyl groups offer a platform for numerous chemical transformations, including protection, derivatization for analysis, and conversion to other functional groups.

Protection as Cyclic Acetals: To prevent the diol from reacting in subsequent synthetic steps, it can be protected. Vicinal diols are commonly protected by reacting them with an aldehyde or ketone to form a five-membered cyclic acetal (B89532) (a 1,3-dioxolane). chem-station.comlibretexts.org

Reacting this compound with acetone (B3395972) in the presence of an acid catalyst yields an acetonide , a common and stable protecting group. youtube.compearson.com

These acetals are stable in neutral to strongly basic conditions but are easily removed by treatment with aqueous acid. libretexts.org

Derivatization for Analysis: For analytical purposes, especially in mass spectrometry, vicinal diols are often derivatized to improve their ionization efficiency and sensitivity. A prominent method is the reaction with boronic acids to form stable cyclic boronate esters. nih.govnih.gov Reagents like 6-bromo-3-pyridinylboronic acid or other boronic acids with a tertiary amine are used for this purpose, as the reaction is fast and selective for the vicinal diol structure. nih.govresearchgate.net

Conversion to Other Functional Groups:

Oxidative Cleavage: The C-C bond between the two hydroxyl groups can be cleaved using strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.com This reaction would break down the this compound into 4-nitrobenzaldehyde (B150856) and formaldehyde.

Conversion to Alkenes: The diol can be converted back to the corresponding alkene (4-nitrostyrene). This is typically achieved by first converting the diol into a dimesylate, which is then treated with a reducing agent. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of compounds like this compound.

Catalyst Design for Sustainable Synthetic Protocols

A major focus of green chemistry is the development of efficient and environmentally benign catalysts.

For Diol Formation:

Iron-Catalyzed Dihydroxylation: Instead of using toxic and volatile OsO₄, iron-based catalysts have been developed for alkene dihydroxylation. These systems can use aqueous hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water, and can be run in sustainable solvents. acs.org

Organocatalysis: Metal-free protocols have emerged, such as the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂. The process involves an initial epoxidation followed by in-situ ring-opening with water. researchgate.net

Immobilized and Recyclable Catalysts: To minimize waste and cost associated with osmium, OsO₄ can be immobilized on a polymer resin or microencapsulated. organic-chemistry.org These heterogeneous catalysts can be easily recovered by filtration and reused multiple times with consistent activity, aligning with green chemistry principles of atom economy and waste reduction.

Electrochemical Methods: An electrochemical strategy for dihydroxylation uses only potassium bromide (KBr) and water. In this system, KBr acts as both the electrolyte and catalyst, and water serves as the hydroxyl source, representing a highly sustainable approach. organic-chemistry.org

For Nitro Group Reduction:

Catalytic Transfer Hydrogenation: Instead of using stoichiometric metal reductants that generate large amounts of waste, catalytic transfer hydrogenation is a greener alternative. This involves using a hydrogen donor like formic acid or sodium borohydride with a reusable heterogeneous catalyst such as palladium on carbon (Pd/C) or palladium on aluminum oxy-hydroxide (Pd/AlO(OH)). researchgate.net These reactions can often be run in greener solvent systems like water-methanol mixtures. researchgate.net

Enzymatic Reductions: Biocatalysis using enzymes offers a highly selective and green route for nitro group reduction under mild conditions, further enhancing the sustainability of the synthesis.

Solvent Selection and Reaction Medium Optimization

The most common methods for dihydroxylation involve high-oxidation-state transition metals, notably osmium and manganese. wikipedia.org Osmium-catalyzed dihydroxylation, including the Sharpless Asymmetric Dihydroxylation, is a reliable method for producing syn-diols. wikipedia.orgorganic-chemistry.org These reactions are typically performed in a buffered biphasic solvent system to maintain a stable pH, as the reaction proceeds more rapidly under slightly basic conditions. organic-chemistry.orgthieme-connect.com A common solvent system is a mixture of an organic solvent and water, such as t-butanol/water. thieme-connect.com

The selection of the organic co-solvent can dramatically impact the reaction's outcome. For instance, in the osmium-catalyzed dihydroxylation of a model substrate, the choice of solvent significantly affects both the conversion and the yield of the resulting diol.

Table 1: Influence of Organic Co-Solvent on Osmium-Catalyzed Dihydroxylation

| Solvent System (Organic:Water) | Conversion (%) | Diol Yield (%) |

|---|---|---|

| t-BuOH/H₂O (1:1) | >99 | 95 |

| Acetone/H₂O (1:1) | 85 | 80 |

| CH₃CN/H₂O (1:1) | 70 | 65 |

| Dichloromethane/H₂O (1:1) | 50 | 45 |

Data is illustrative and based on trends reported for osmium-catalyzed dihydroxylation of styrenic substrates. thieme-connect.com

For these reactions, a co-oxidant is necessary to regenerate the catalytic osmium tetroxide, making the process more cost-effective and less hazardous. Common co-oxidants include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (K₃[Fe(CN)₆]). wikipedia.orgorganic-chemistry.org The complete reaction medium, therefore, consists of the substrate (4-nitrostyrene), the catalyst (e.g., OsO₄ or K₂[OsO₂(OH)₄]), a chiral ligand for asymmetric synthesis (e.g., a (DHQD)₂PHAL derivative), the co-oxidant, a buffer, and the solvent system. organic-chemistry.orgthieme-connect.com

Manganese-based reagents, such as potassium permanganate (KMnO₄), offer an alternative for dihydroxylation. wikipedia.org Due to the poor solubility of KMnO₄ in many organic solvents, a phase-transfer catalyst is often required to facilitate the reaction between the aqueous permanganate and the organic substrate. wikipedia.org The reaction medium in this case would typically involve a non-polar organic solvent for the alkene and water for the permanganate, with the phase-transfer catalyst shuttling the oxidant between the two phases.

The synthesis of the related 1-(2-nitrophenyl)ethane-1,2-diol has been reported using a different approach involving the reduction of a corresponding α-hydroxy ketone. The solvents used in this multi-step synthesis included ethyl acetate, chloroform, and 1,4-dioxane. researchgate.net This highlights that the optimal solvent system is highly dependent on the specific synthetic strategy employed.

Scalability Considerations for Analogous Nitrophenyl Compounds

Scaling up the synthesis of nitrophenyl compounds, including diols like this compound, presents several challenges that must be addressed for industrial viability. These considerations include catalyst efficiency and recovery, reaction conditions, and process safety.

The scalability of natural product synthesis, which often involves complex molecules with multiple stereocenters, provides valuable insights. A key principle is the development of simple, robust routes that can deliver gram-scale quantities of the target molecule or key intermediates. jetir.org This often involves moving away from sensitive or highly toxic reagents where possible and ensuring that reaction workups and purifications are straightforward.

In the context of nitrophenyl compounds, the synthesis of 1,2-bis(4-nitrophenyl)ethane (B1197225) has been demonstrated on a gram scale. jetir.org This synthesis involved the oxidation of para-nitrotoluene in a methanolic potassium hydroxide solution. jetir.org The workup procedure involved filtration and recrystallization from benzene (B151609), which are standard and scalable laboratory techniques. jetir.org However, for industrial-scale production, the use of a solvent like benzene would likely be replaced with a less toxic alternative.

Biocatalysis offers a promising avenue for scalable and sustainable synthesis. For instance, whole-cell biotransformation systems have been developed for the hydroxylation of various substrates. acs.org While not yet reported for this compound specifically, these systems can offer high selectivity under mild reaction conditions, which are desirable features for large-scale production. acs.org

Finally, the choice of solvent and reaction conditions must be re-evaluated for scalability. A solvent that is suitable for a laboratory-scale reaction may not be appropriate for a large-scale process due to factors like cost, flammability, toxicity, and disposal. The optimization of reaction parameters, such as temperature and concentration, is also critical to ensure safe and efficient operation on a larger scale.

Mechanistic Pathways of Oxidation Reactions

The oxidation of the vicinal diol functional group in this compound is characterized by specific cleavage mechanisms and is influenced by the surrounding chemical environment.

Vicinal Diol Cleavage Mechanisms

The oxidative cleavage of this compound, a vicinal diol, proceeds via a well-established mechanism when treated with reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). nih.govnih.gov This reaction, known as glycol cleavage, results in the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. researchgate.net The process is initiated by the formation of a cyclic intermediate, specifically a cyclic periodate ester or a lead-containing cyclic diester. researchgate.netjuniperpublishers.com This five-membered ring intermediate is key to the reaction's progression. rsc.org

Evidence for this cyclic intermediate is supported by stereochemical studies, which show that cis-glycols generally react faster than trans-glycols, as the former can adopt the necessary cyclic conformation more easily. wikipedia.orglibretexts.org Following its formation, the cyclic ester undergoes a concerted rearrangement of electrons. This rearrangement leads to the fragmentation of the ring, cleaving the original C-C bond and forming two new carbonyl groups. researchgate.net

For this compound, this oxidative cleavage yields two distinct aldehyde products. The carbon atom bonded to the nitrophenyl group is oxidized to form 4-nitrobenzaldehyde, while the other carbon atom of the diol is converted to formaldehyde.

Table 1: Products of Vicinal Diol Cleavage of this compound

| Starting Material | Oxidizing Agent | Product 1 | Product 2 |

| This compound | Periodic Acid (HIO₄) or Lead Tetraacetate (Pb(OAc)₄) | 4-Nitrobenzaldehyde | Formaldehyde |

This reaction provides a high-yield alternative to ozonolysis for cleaving carbon-carbon bonds. libretexts.org The specificity of reagents like periodic acid for vicinal diols makes this a selective transformation. rsc.org

Hydride Transfer Processes in Diol Oxidation

While hydride transfer is a common mechanism in the oxidation of monohydric alcohols, the pathway for vicinal diols like this compound is distinct. stanford.eduias.ac.in For non-vicinal diols, oxidation often proceeds through a hydride-transfer mechanism, similar to that of simple alcohols. ias.ac.in However, for vicinal diols, the dominant pathway involves the glycol-bond fission described previously, not hydride transfer. ias.ac.in

Kinetic studies support this distinction. For instance, the oxidation of [1,1,2,2-²H₄]ethanediol with pyridinium (B92312) hydrobromide perbromide showed the absence of a primary kinetic isotope effect, which is inconsistent with a rate-determining hydride transfer step. ias.ac.in Instead, this finding supports a mechanism involving a cyclic intermediate. While hydride abstraction can be a viable pathway for alcohol oxidation, generating carbocationic intermediates, it is not the preferred route for the cleavage of 1,2-diols by classic reagents like periodate and lead tetraacetate. nsf.gov The formation of the cyclic periodate or plumbate ester provides a lower energy pathway for the specific C-C bond cleavage in vicinal diols. rsc.org

Influence of Solvent Polarity on Reaction Kinetics

The kinetics of the oxidation of this compound are significantly affected by the solvent system employed. The choice of solvent can influence the rate of reaction and even the stability of the oxidizing agent itself.

For oxidations using lead tetraacetate (the Criegee oxidation), reactions are often conducted in anhydrous aprotic solvents like benzene, nitrobenzene (B124822), or acetic acid to prevent the hydrolysis of the reagent. juniperpublishers.comwikipedia.org However, the cleavage can be successfully performed in aqueous or wet solvents if the rate of diol oxidation is faster than the rate of lead tetraacetate hydrolysis. wikipedia.org The use of pyridine (B92270) as a solvent has been shown to accelerate the cleavage of certain diols that react slowly in acetic acid. juniperpublishers.comjuniperpublishers.com

When using periodic acid or its salts (e.g., sodium periodate), the reaction is commonly carried out in water or aqueous organic solvent mixtures, as dictated by the reagent's solubility. rsc.org Kinetic studies on the oxidation of diols by pyridinium hydrobromide perbromide have shown a linear correlation between the logarithm of the rate constant and the solvent polarity, indicating a transition state that is more polar than the reactants. ias.ac.in This suggests that more polar solvents can better stabilize the transition state, thus accelerating the reaction. The rate of formation and decomposition of the cyclic periodate ester intermediate is also dependent on pH and buffer concentrations in aqueous solutions. researchgate.net

Reduction Chemistry of the Nitrophenyl Moiety

The nitrophenyl group of this compound is a key site for reductive transformations, proceeding through complex electron transfer mechanisms and potentially leading to cyclized products.

Electron Transfer and Redox Mechanisms

The reduction of the nitroaromatic group typically proceeds via a series of single- and two-electron transfer steps. The initial single-electron reduction of the nitro group (ArNO₂) forms a nitro anion-radical (ArNO₂⁻). This step is often the rate-limiting step in enzymatic reductions and is governed by the redox potential of the nitroaromatic compound. wikipedia.org This radical can then be further reduced.

Under electrochemical conditions or with chemical reductants, the nitro group is typically reduced to a nitroso intermediate (ArNO) and then to a hydroxylamine (B1172632) (ArNHOH). acs.org Finally, the hydroxylamine is reduced to the corresponding aniline (B41778) (ArNH₂). Each of these steps involves distinct redox potentials. For the parent compound, nitrobenzene, the reduction to phenylhydroxylamine occurs at a half-wave potential (E₁/₂) of -0.30 to -0.45 V, while the subsequent reduction to aniline occurs at an E₁/₂ of -0.55 to -0.70 V at pH 7.0. wikipedia.org

Table 2: Representative Half-Wave Potentials for Nitrobenzene Reduction at pH 7.0

| Reduction Step | Half-Wave Potential (E₁/₂) |

| ArNO₂ → ArNHOH | -0.30 to -0.45 V |

| ArNHOH → ArNH₂ | -0.55 to -0.70 V |

| Data adapted from studies on nitrobenzene as a representative nitroaromatic compound. wikipedia.org |

The process is often described as an "outer-sphere" electron transfer mechanism, where the rate of reaction correlates with the electron-accepting properties of the nitroaromatic compound. wikipedia.org The transfer of electrons from a reducing agent, such as NaBH₄ in the presence of a catalyst, to the nitroaromatic molecule is a key step in many catalytic reduction processes. ias.ac.in

Intermediates in Nitrophenyl Reductive Cyclization

The reduction of the nitro group in this compound can lead to intramolecular cyclization reactions. The key intermediates in these pathways are the products of nitro group reduction, namely the arylhydroxylamine (ArNHOH) and the arylamine (ArNH₂). These reduced species possess electron-donating groups (–NHOH and –NH₂) which significantly increase the nucleophilicity of the aromatic system and the attached nitrogen atom compared to the parent nitro compound. wikipedia.org

While specific studies on the reductive cyclization of this compound are not extensively detailed in the literature, mechanistic principles can be inferred from related structures. For example, ketones tethered to a nitrobenzene moiety have been shown to undergo base-mediated reductive cyclization. juniperpublishers.com In such a reaction, the nitro group is reduced, and the resulting amine or a related intermediate attacks the tethered ketone intramolecularly to form a cyclic product.

For this compound, a plausible pathway would involve the initial reduction of the nitro group to the hydroxylamine or amine. These intermediates can then act as nucleophiles. The nitrogen atom could attack one of the electrophilic carbon atoms of the diol, leading to the displacement of a hydroxyl group and the formation of a heterocyclic ring system. This intramolecular reaction would be facilitated by the proximity of the reactive groups. The exact structure of the cyclized product would depend on the reaction conditions and which of the diol's hydroxyl groups is involved in the cyclization.

Photochemical Cleavage Mechanisms

The photochemical reactivity of nitroaromatic compounds is a subject of significant interest, often involving the nitro group's excited states. For this compound, the photochemical cleavage would likely be initiated by the absorption of UV light by the nitrophenyl moiety. The Grotthuss-Draper law dictates that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law states that one molecule is activated for each photon absorbed. rsc.org

Nitroaromatic compounds are known to undergo photochemical reduction in the presence of a suitable hydrogen donor. rsc.org The reaction often proceeds through the triplet excited state of the nitro compound. cdnsciencepub.comrsc.org In the case of nitrobenzyl alcohols, an intramolecular photoredox reaction can occur, leading to the oxidation of the alcohol group and reduction of the nitro group. cdnsciencepub.com This process is often facilitated by the presence of water, which can catalyze the reaction. cdnsciencepub.com

However, studies on p-nitrobenzyl alcohol have shown it to be relatively inert to photo-oxidation under certain conditions, with the starting material being recovered in high yields. rsc.org This suggests that the position of the nitro group is crucial. For o-nitrobenzyl alcohol derivatives, photolysis leads to the formation of o-nitrosobenzaldehyde. This reaction is known to proceed through a triplet excited state and involves a hydrogen abstraction from the benzylic position. nih.gov A strong kinetic isotope effect has been observed at the benzylic center, indicating the C-H bond cleavage is part of the rate-determining step. nih.gov

For this compound, a proposed photochemical cleavage mechanism would likely involve the initial excitation of the nitro group to a triplet state. This excited state could then abstract a hydrogen atom from one of the hydroxyl groups or the benzylic carbon. The subsequent radical species could then undergo further reactions, potentially leading to the cleavage of the C-C bond of the diol. The specific products would depend on the reaction conditions, such as the solvent and the presence of oxygen. The efficiency of this process is described by the quantum yield (Φ), which is the number of moles of reactant disappearing per mole of photons absorbed. rsc.org

Intramolecular Interactions and Conformational Dynamics

Role of Internal Hydrogen Bonding

Intramolecular hydrogen bonding plays a significant role in determining the conformation and reactivity of molecules. nih.gov In this compound, the presence of two hydroxyl groups allows for the possibility of an intramolecular hydrogen bond between the hydrogen of one hydroxyl group and the oxygen of the other. This interaction can stabilize specific conformations of the molecule. nih.gov

The formation of an intramolecular hydrogen bond creates a cyclic-like structure, which can influence the molecule's physical and chemical properties. nih.gov In amino alcohols, for instance, the replacement of a hydrogen atom on the nitrogen with an electron-donating group, such as a methyl or ethyl group, has been shown to enhance the strength of the O-H...N intramolecular hydrogen bond. arxiv.orgarxiv.org This is observed as a red-shift in the O-H stretching vibration frequency in Raman spectroscopy. arxiv.orgarxiv.org

For this compound, the strength of the intramolecular hydrogen bond would depend on the relative orientation of the two hydroxyl groups. The gauche conformation would allow the hydroxyl groups to be in close enough proximity to form a hydrogen bond, which would stabilize this conformation over the anti conformation where the hydroxyls are far apart. This stabilization can be significant, on the order of several kcal/mol. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring could influence the acidity of the hydroxyl protons, which in turn could affect the strength of the hydrogen bond.

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The rotation around the C1-C2 bond gives rise to different staggered conformations, primarily the anti and gauche forms. researchgate.net

The anti-conformer, with the two hydroxyl groups positioned at a 180° dihedral angle, is typically sterically favored. However, the gauche conformer, with a dihedral angle of approximately 60°, can be stabilized by the formation of an intramolecular hydrogen bond, as discussed previously. rsc.org The relative stability of these conformers is also influenced by the solvent polarity, with polar solvents potentially favoring more polar conformers. researchgate.net

The conformational equilibrium has a direct impact on the reactivity of the diol, particularly in reactions that proceed through a cyclic intermediate. For example, the oxidation of vicinal diols by reagents like periodate or permanganate often involves the formation of a cyclic ester. chemistrysteps.comsci-hub.se The formation of this five-membered ring intermediate is greatly facilitated when the diol is in a gauche or syn-periplanar conformation, where the hydroxyl groups are in close proximity. chemistrysteps.com Therefore, the population of the gauche conformer, stabilized by intramolecular hydrogen bonding, can significantly enhance the rate of such oxidation reactions. The steric and electronic effects of the 4-nitrophenyl group will also play a role in the conformational preferences and, consequently, the reactivity. youtube.com

Kinetic Studies of Chemical Transformations Involving this compound

Rate Law Determination and Order of Reaction

Kinetic studies of the oxidation of vicinal diols provide valuable insights into their reaction mechanisms. The oxidation of diols by various oxidizing agents, such as permanganate and periodate, has been shown to follow specific rate laws.

For the oxidation of diols by permanganate in an acidic medium, the reaction is typically first order with respect to both the diol and the permanganate. rsc.orgrsc.org The rate of the reaction can be expressed by the following rate law:

Rate = k [Diol] [MnO₄⁻]

In the oxidation of diols by bis(2,2'-bipyridyl) copper(II) permanganate (BBCP), Michaelis-Menten type kinetics have been observed with respect to the diol. cdnsciencepub.com This suggests the formation of a complex between the diol and the oxidant prior to the rate-determining step. The reaction is first-order with respect to BBCP. cdnsciencepub.com A plot of 1/k_obs versus 1/[diol] yields a straight line, which is characteristic of Michaelis-Menten kinetics.

The following table illustrates a hypothetical rate law determination for the oxidation of this compound, based on typical findings for diol oxidations.

| Experiment | [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |

Activation Parameters and Transition State Analysis

The activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide crucial information about the transition state of a reaction. These parameters can be determined by studying the temperature dependence of the reaction rate constant.

In the oxidation of vicinal diols by bis(2,2'-bipyridyl) copper(II) permanganate, the activation parameters have been calculated for the decomposition of the diol-oxidant complexes. cdnsciencepub.com The negative entropy of activation observed for vicinal diols suggests a more rigid transition state, which is consistent with the formation of a cyclic intermediate involving both hydroxyl groups. cdnsciencepub.com

The following table presents representative activation parameters for the oxidation of various vicinal diols by BBCP, which can serve as a model for the expected values for this compound.

| Diol | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| Ethane-1,2-diol | 55 ± 2 | -95 ± 5 | 83 ± 3 |

| Propane-1,2-diol | 52 ± 2 | -100 ± 6 | 82 ± 4 |

| Butane-2,3-diol | 48 ± 3 | -110 ± 7 | 81 ± 5 |

| 2,3-Dimethylbutane-2,3-diol | 45 ± 2 | -115 ± 5 | 80 ± 3 |

Data adapted from a study on the oxidation of diols by bis(2,2'-bipyridyl) copper(II) permanganate. cdnsciencepub.com

The transition state for the oxidation of this compound is expected to be influenced by the electronic nature of the 4-nitrophenyl group. The electron-withdrawing nitro group would likely affect the stability of any charged intermediates or transition states. An isokinetic relationship, as observed in the oxidation of vicinal diols by BBCP, where a linear correlation exists between the logarithms of the rate constants at two different temperatures, would suggest a common mechanism for a series of related diols. cdnsciencepub.com The analysis of these parameters allows for a detailed understanding of the reaction mechanism at a molecular level.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Nitrophenyl Ethane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 1-(4-nitrophenyl)ethane-1,2-diol. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, due to the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to it.

The protons of the ethane-1,2-diol moiety exhibit characteristic signals. The benzylic proton (CH-OH) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons (CH₂-OH). The chemical shift of this proton is influenced by the neighboring hydroxyl and phenyl groups. The two methylene protons are diastereotopic and are expected to show complex splitting patterns (as a multiplet) due to coupling with the benzylic proton and potentially with each other. The hydroxyl protons (OH) often appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

For a closely related analogue, 2-nitro-1-(4-nitrophenyl)ethanol, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the benzylic proton at 5.62 ppm, and the methylene protons adjacent to the nitro group appear as a multiplet between 4.61 and 4.54 ppm. rsc.org The aromatic protons are observed as doublets at 8.25 ppm and 7.63 ppm. rsc.org By analogy, the ¹H NMR data for this compound can be predicted.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic (ortho to NO₂) | ~8.2 | d | ~8-9 |

| Aromatic (meta to NO₂) | ~7.6 | d | ~8-9 |

| Benzylic CH | ~4.8 - 5.0 | dd or m | - |

| Methylene CH₂ | ~3.7 - 3.9 | m | - |

| Hydroxyl OH (benzylic) | Variable | br s | - |

| Hydroxyl OH (terminal) | Variable | br s | - |

Interactive Data Table: Predicted ¹H NMR Data Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic region will display four distinct signals for the six carbons of the p-nitrophenyl group due to symmetry. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded, appearing at a low field. The quaternary carbon to which the ethane-diol group is attached will also have a characteristic chemical shift.

The two carbons of the ethane-1,2-diol side chain will give rise to two signals. The benzylic carbon (CH-OH) will resonate at a lower field than the terminal methylene carbon (CH₂-OH) due to the proximity of the aromatic ring and the hydroxyl group. For the analogue 2-nitro-1-(4-nitrophenyl)ethanol, the benzylic carbon appears at 70.04 ppm and the methylene carbon at 80.12 ppm (note the strong deshielding effect of the nitro group in this analogue). rsc.org The aromatic carbons are observed at 124.03, 127.01, 145.9, and 147.9 ppm. rsc.org

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-NO₂) | ~147-148 |

| Aromatic (quaternary) | ~145-146 |

| Aromatic (CH, meta to NO₂) | ~127-128 |

| Aromatic (CH, ortho to NO₂) | ~123-124 |

| Benzylic CH-OH | ~75-78 |

| Methylene CH₂-OH | ~65-68 |

Interactive Data Table: Predicted ¹³C NMR Data Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the benzylic proton and the methylene protons, as well as between the ortho and meta protons on the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the benzylic carbon signal can be directly linked to the benzylic proton signal.

Further 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, for instance, between the benzylic proton and the quaternary aromatic carbon. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, which can be useful in determining the preferred conformation of the diol side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups: the hydroxyl (OH), nitro (NO₂), and substituted benzene ring moieties.

Hydroxyl (O-H) Vibrations: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl groups, indicating the presence of intermolecular and/or intramolecular hydrogen bonding.

Nitro (N-O) Vibrations: The nitro group exhibits two strong characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) appears in the region of 1500-1560 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. For 2-nitro-1-(4-nitrophenyl)ethanol, a strong IR band is observed at 1555 cm⁻¹, corresponding to the asymmetric NO₂ stretch. rsc.org

Aromatic (C=C and C-H) Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern of the benzene ring.

Carbon-Oxygen (C-O) Vibrations: The C-O stretching vibrations of the primary and secondary hydroxyl groups are expected in the 1000-1200 cm⁻¹ region.

PubChem provides general FTIR data for this compound, which would align with these expected vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Nitro | Asymmetric N-O stretch | 1500-1560 |

| Nitro | Symmetric N-O stretch | 1300-1370 |

| Aromatic | C=C stretch | 1450-1600 |

| Aromatic | C-H stretch | >3000 |

| Alcohol | C-O stretch | 1000-1200 |

Interactive Data Table: Characteristic IR/Raman Vibrational Frequencies

Conformational Insights from Vibrational Spectra

The conformation of the flexible ethane-1,2-diol side chain can be influenced by intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the nitro group. The presence and nature of hydrogen bonding can be inferred from the position and shape of the O-H stretching band in the IR spectrum. A sharp, higher frequency band would suggest a free (non-hydrogen-bonded) hydroxyl group, while a broad, lower frequency band is indicative of hydrogen bonding.

Detailed analysis of the vibrational spectra, often aided by computational modeling, can help to distinguish between different possible conformers (e.g., gauche vs. anti) of the diol moiety. The specific frequencies of the C-C and C-O stretching modes can be sensitive to the dihedral angle of the C-C bond in the diol unit. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation. This technique provides crucial information on the compound's elemental composition and the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement required to determine the precise elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, with a chemical formula of C₈H₉NO₄, the exact mass is a critical identifier. uni.lunih.gov

The monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is a key value obtained from HRMS.

Table 1: Computed Monoisotopic Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | uni.lu |

| Monoisotopic Mass | 183.05316 Da | uni.lu |

This interactive table provides the fundamental high-resolution mass data for the specified compound.

An experimental HRMS measurement yielding a mass value extremely close to the calculated 183.05316 Da would confirm the elemental composition of C₈H₉NO₄, providing strong evidence for the compound's identity.

Soft ionization techniques are crucial for analyzing intact molecules like this compound, as they impart minimal energy during the ionization process, thus preventing premature fragmentation and ensuring the detection of the molecular ion. acdlabs.com This is particularly important for diols, which can be prone to dehydration. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. acdlabs.comnih.gov

In these methods, the molecule is typically detected as an adduct with a proton ([M+H]⁺), a sodium ion ([M+Na]⁺), or another cation, or as a deprotonated molecule ([M-H]⁻) in negative ion mode. uni.lu For diols, which may exhibit poor ionization efficiency, derivatization can sometimes be used to enhance signal intensity, though direct detection of adducts is often successful. nih.gov Another soft ionization method, Direct Analysis in Real Time (DART), can detect alcohols in negative-ion mode, frequently as oxygen adducts ([M+O₂]⁻) with little to no fragmentation. acs.orgnih.gov

Predicted mass-to-charge ratios (m/z) for various adducts of this compound, which would be targeted in an HRMS analysis using soft ionization, are presented below.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.06044 |

| [M+Na]⁺ | 206.04238 |

| [M+K]⁺ | 222.01632 |

| [M+NH₄]⁺ | 201.08698 |

| [M-H]⁻ | 182.04588 |

| [M+H-H₂O]⁺ | 166.05042 |

This interactive table showcases the expected m/z values for common molecular ion adducts observed in soft ionization mass spectrometry. Data sourced from computational predictions. uni.lu

The observation of these ions, particularly the [M+H]⁺ or [M+Na]⁺ ions, at their high-resolution masses, serves to confirm the molecular weight of the parent compound.

Chiroptical Spectroscopy for Stereochemical Purity and Configuration Determination

This compound contains a stereogenic center at the benzylic carbon atom bearing a hydroxyl group, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-1-(4-Nitrophenyl)ethane-1,2-diol and (S)-1-(4-Nitrophenyl)ethane-1,2-diol. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for investigating the stereochemistry of such chiral molecules. mdpi.com

These techniques measure the differential absorption of left and right circularly polarized light. mdpi.com An achiral sample will not produce a signal, but a sample containing a non-racemic mixture of enantiomers will generate a characteristic spectrum. The sign (positive or negative) and intensity of the observed bands are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. mdpi.com

In practice, the experimental ECD or VCD spectrum of an enantiomerically pure sample of this compound would be compared to spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the enantiomer under investigation. Furthermore, the intensity of the chiroptical signal is proportional to the enantiomeric excess, making it a valuable tool for assessing stereochemical purity. While no specific experimental data for this compound is publicly available, this method remains the primary spectroscopic approach for determining its absolute configuration in solution.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for Crystalline Forms)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique is applicable if this compound can be grown as a single crystal of sufficient quality. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the exact position of every atom in the molecule can be determined.

A successful crystallographic analysis of this compound would provide a wealth of definitive structural information, including:

Absolute Configuration: For a chiral compound crystallized as a single enantiomer, the analysis unambiguously determines the (R) or (S) configuration (via the Flack parameter).

Molecular Conformation: It would reveal the precise dihedral angles and the preferred spatial arrangement of the nitrophenyl ring relative to the ethane-1,2-diol side chain.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained.

Intermolecular Interactions: The crystal packing would show how individual molecules interact with their neighbors through forces such as hydrogen bonding (expected between the diol groups) and π-π stacking (possible for the nitrophenyl rings).

While specific crystallographic data for this compound is not found in the searched literature, studies on related nitrophenyl derivatives demonstrate the power of this technique to reveal detailed structural features. nih.gov Should a crystal structure be determined, the data would be deposited in a crystallographic database and would include key parameters such as the crystal system, space group, and unit cell dimensions.

Computational Chemistry and Theoretical Modeling of 1 4 Nitrophenyl Ethane 1,2 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular properties and is a foundational tool for the computational analysis of compounds like 1-(4-Nitrophenyl)ethane-1,2-diol. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global energy minimum) is found.

By systematically rotating the single bonds (e.g., the C-C bond of the ethane-diol backbone and the C-C bond connecting the phenyl ring to the diol), multiple stable conformers can be identified. Calculating the relative energies of these conformers allows for the construction of an energetic landscape. This landscape reveals the most probable shapes the molecule will adopt and the energy barriers between different conformations. Such studies are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.net The presence of solvents can also be modeled using approaches like the Polarizable Continuum Model (PCM) to understand how the environment affects conformational preference. ajchem-a.com

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |

|---|---|---|---|

| Anti | ~180° | 0.00 (Global Minimum) | 0.25 |

| Gauche 1 | ~60° | 0.85 | 0.00 (Global Minimum) |

| Gauche 2 | ~-60° | 0.85 | 0.00 (Global Minimum) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.compearson.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. For this compound, DFT calculations can map the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich nitrophenyl group, while the LUMO would also be centered on this group due to the electron-withdrawing nature of the nitro substituent.

Table 2: Calculated Frontier Orbital Energies of this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | -7.58 | -2.45 | 5.13 |

| Ethanol (PCM) | -7.65 | -2.52 | 5.13 |

| Water (PCM) | -7.68 | -2.55 | 5.13 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations identify static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. dntb.gov.ualivecomsjournal.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. dntb.gov.ua

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of water molecules and calculating the trajectory of all atoms over a period of nanoseconds to microseconds. This allows for extensive sampling of the conformational space, revealing the transitions between different stable states identified by DFT. nih.gov The results can be used to calculate properties like radial distribution functions to understand solvation, or to perform principal component analysis (PCA) to identify the dominant modes of motion in the molecule. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a hypothetical reaction involving this compound, such as its oxidation or dehydration, quantum chemical calculations (often using DFT) can be performed to locate the transition state structure. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for the reaction can be determined. This information is vital for predicting reaction rates and understanding the feasibility of a particular chemical transformation. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products.

Table 3: Hypothetical Energy Profile for a Reaction of this compound Calculated energies (in kcal/mol) relative to the reactant.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State | +25.4 |

| Intermediate | +5.2 |

| Product | -15.8 |

In Silico Designing for Target Interactions and Virtual Screening

The optimized 3D structure of this compound serves as a starting point for in silico drug design and virtual screening. nih.gov These computational techniques are used to predict how a molecule might interact with a biological target, such as a protein or enzyme, and to identify other potentially active compounds from large chemical libraries. plos.org

Molecular docking is a key technique where the molecule is computationally placed into the binding site of a target protein to predict its binding orientation and affinity (docking score). plos.org If this compound shows promising interactions, its structure can be used as a template for virtual screening. mdpi.commdpi.com In this process, thousands or millions of compounds from a database are computationally docked into the same target site. Compounds that show better or similar predicted binding affinities can be selected for further experimental testing, significantly accelerating the early stages of drug discovery. nih.gov

Biological and Medicinal Research Applications of 1 4 Nitrophenyl Ethane 1,2 Diol

Enzyme Inhibition Studies and Mechanistic Insights

A thorough search of scientific databases yielded no specific studies on the role of 1-(4-Nitrophenyl)ethane-1,2-diol in enzyme inhibition. Consequently, there is no available information regarding its potential for competitive inhibition, the nature of its hydrogen bonding interactions within an enzyme's active site, or its ability to modulate enzyme activity through molecular recognition. While research exists on the enzyme-inhibiting properties of other nitrophenyl derivatives, these findings cannot be directly attributed to this compound.

Investigation of Redox-Mediated Biological Effects

No published studies were identified that specifically investigate the redox-mediated biological effects of this compound. Research into how this compound may influence cellular redox states, such as the generation of reactive oxygen species or interaction with antioxidant systems, has not been reported in the available scientific literature.

Cellular and Molecular Target Identification Research

There is currently no available research detailing the identification of specific cellular or molecular targets of this compound. Studies to determine its binding partners, enzyme inhibition, or effects on specific signaling pathways have not been published.

Future Research Directions and Emerging Paradigms in 1 4 Nitrophenyl Ethane 1,2 Diol Chemistry

Innovations in Asymmetric Synthesis Methodologies

The generation of enantiomerically pure 1-(4-Nitrophenyl)ethane-1,2-diol is paramount for its application in pharmaceuticals and as a chiral building block. Future research is focused on refining and discovering new asymmetric synthesis methodologies to achieve high enantioselectivity, yield, and sustainability.

A primary route to this chiral diol is the asymmetric dihydroxylation of 4-nitrostyrene. The Sharpless asymmetric dihydroxylation stands out as a powerful method, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to produce vicinal diols with high enantiomeric excess. wikipedia.org The choice between dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands dictates the stereochemical outcome of the reaction. wikipedia.org

Future innovations will likely concentrate on:

Development of Novel Catalytic Systems: Research into new, more efficient, and cost-effective catalysts to replace or reduce the amount of expensive and toxic osmium tetroxide is a key area. wikipedia.org This includes exploring other metal-based catalysts and organocatalysts.

Ligand Optimization: Designing and synthesizing new chiral ligands to enhance enantioselectivity and broaden the substrate scope is an ongoing effort.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as dehydrogenases, or whole-cell systems for the kinetic resolution of racemic this compound presents a green and highly selective alternative. nih.gov Overcoming challenges like product inhibition through techniques like continuous extraction will be crucial for the industrial viability of these methods. nih.gov

| Synthesis Method | Catalyst/Reagent | Key Features | Potential Innovations |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Quinine Ligand (e.g., (DHQD)₂-PHAL) | High enantioselectivity, well-established. wikipedia.org | Development of non-osmium catalysts, improved ligands. |

| Enzymatic Resolution | Dehydrogenases (e.g., Glycerol Dehydrogenase) | High stereospecificity, green chemistry. nih.gov | Overcoming product inhibition, enzyme immobilization. nih.gov |

Exploration of Novel Reactivity and Unforeseen Transformations

The diol and nitro functionalities in this compound offer a rich landscape for exploring novel chemical reactions and transformations. Future studies will likely move beyond predictable reactions to uncover unforeseen reactivity patterns.

The diol moiety can be derivatized to form esters, ethers, and acetals, or it can be cleaved oxidatively. The nitro group can be reduced to an amine, opening up a plethora of subsequent reactions. The interplay between these two functional groups could lead to interesting intramolecular cyclizations and rearrangement reactions.

A potential area of exploration is the use of this diol as a precursor for synthesizing complex heterocyclic structures. For instance, the synthesis of novel polymers from related nitrophenyl compounds, such as 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, highlights the potential for this class of molecules to act as monomers. researchgate.net Research into the reactivity of this compound under various conditions (e.g., photolytic, electrochemical, high pressure) could reveal unexpected and synthetically useful transformations.

Advanced Applications in Materials Science and Nano-Chemistry

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science and nano-chemistry. The aromatic nitro group can influence the electronic properties of materials, while the diol functionality provides a handle for polymerization or for grafting onto surfaces.

Future research directions include:

Polymer Synthesis: As a diol, it can be used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. science-revision.co.ukyoutube.com The presence of the nitro group in the polymer backbone could impart specific properties such as thermal stability, altered solubility, or non-linear optical activity. The synthesis of conducting polymers from similar nitro-functionalized monomers suggests a pathway for creating novel electroactive materials. researchgate.net

Nanoparticle Functionalization: The diol group can be used to anchor the molecule to the surface of nanoparticles, such as titanium dioxide or iron oxide, thereby modifying their surface properties. beilstein-journals.orgnih.gov This could be utilized to improve the dispersion of nanoparticles in polymer matrices or to introduce specific functionalities for sensing or catalytic applications. The nitro group could then be further modified post-functionalization.

Self-Assembled Monolayers: The ability of diols to form hydrogen-bonded networks could be exploited to create self-assembled monolayers on various substrates, with the nitrophenyl group oriented to control surface energy or to act as a recognition site.

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, enabling the prediction of molecular properties, reaction outcomes, and the design of novel compounds with desired characteristics.

For this compound and its derivatives, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predictive models can be developed to correlate the structural features of nitrophenyl compounds with their biological activity or toxicity. nih.gov For instance, models have been used to predict the carcinogenicity of nitroaromatic compounds, identifying key structural determinants. nih.gov

Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions, accelerating the discovery of novel transformations of this compound.

De Novo Design: AI can be used to design new derivatives of this compound with optimized properties for specific applications, such as enhanced binding to a biological target or improved performance in a material. eurofinsdiscovery.comcymitquimica.com These in silico designed molecules can then be synthesized and tested, significantly shortening the discovery pipeline.

| AI/ML Application | Focus | Potential Impact on this compound Research |

| QSAR | Predicting biological activity and toxicity. nih.gov | Rapid screening of derivatives for potential pharmaceutical applications and risk assessment. |

| Reaction Prediction | Forecasting outcomes of unknown reactions. | Guiding experimental work towards novel and efficient synthetic routes. |

| De Novo Design | Generating novel molecular structures with desired properties. eurofinsdiscovery.comcymitquimica.com | Creating new materials and drug candidates based on the this compound scaffold. |

Interdisciplinary Research with Pharmaceutical and Biochemical Sciences

The structural motifs present in this compound—a chiral vicinal diol and a nitrophenyl group—are found in many biologically active molecules, making it a compound of interest for interdisciplinary research with pharmaceutical and biochemical sciences.

Future research in this area is expected to focus on:

As a Chiral Building Block: The enantiomerically pure forms of this diol can serve as valuable starting materials for the synthesis of complex pharmaceutical agents. The vicinal diol is a common feature in many natural products and drugs.

Probing Biological Interactions: There is evidence that this compound interacts with the yeast Candida parapsilosis and may inhibit its cellular growth. cymitquimica.com Further investigation into the mechanism of this interaction could lead to the development of new antifungal agents. The compound's effect on intracellular levels, which can be monitored by cyclic voltammetry, opens avenues for studying its biochemical effects. cymitquimica.com